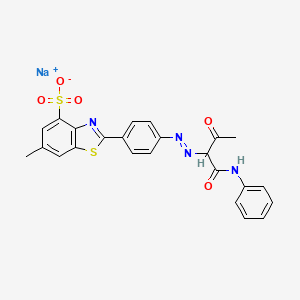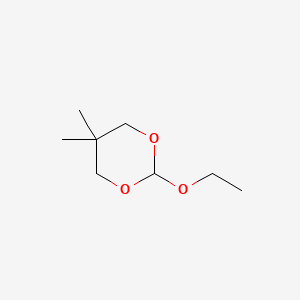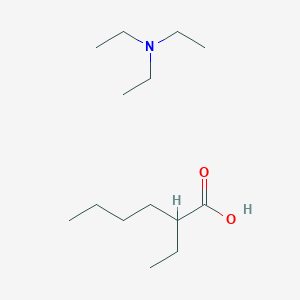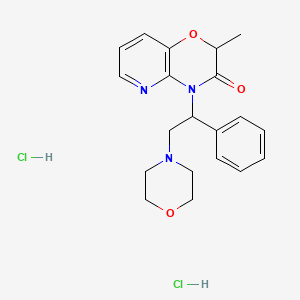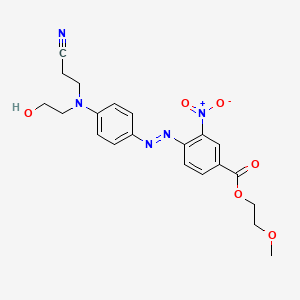
2-Methoxyethyl 4-((4-((2-cyanoethyl)(2-hydroxyethyl)amino)phenyl)azo)-3-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxyethyl 4-((4-((2-cyanoethyl)(2-hydroxyethyl)amino)phenyl)azo)-3-nitrobenzoate is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a combination of functional groups, including methoxy, cyano, hydroxyethyl, azo, and nitro groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 4-((4-((2-cyanoethyl)(2-hydroxyethyl)amino)phenyl)azo)-3-nitrobenzoate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Azo Compound: The azo group is introduced through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with another aromatic compound to form the azo linkage.
Introduction of the Cyano and Hydroxyethyl Groups: The cyanoethyl and hydroxyethyl groups are introduced through nucleophilic substitution reactions, where appropriate nucleophiles react with electrophilic centers on the aromatic ring.
Esterification: The final step involves the esterification of the carboxylic acid group with methoxyethanol to form the ester linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Methoxyethyl 4-((4-((2-cyanoethyl)(2-hydroxyethyl)amino)phenyl)azo)-3-nitrobenzoate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The azo group can be reduced to form hydrazo compounds.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄), while nucleophilic substitutions may involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the azo group would yield hydrazo compounds, while oxidation of the nitro group would yield amines.
科学的研究の応用
Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound’s functional groups may interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methoxyethyl 4-((4-((2-cyanoethyl)(2-hydroxyethyl)amino)phenyl)azo)-3-nitrobenzoate depends on its interaction with molecular targets. The compound’s functional groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, the azo group may undergo reduction in vivo, leading to the formation of active metabolites that interact with specific molecular pathways.
類似化合物との比較
Similar Compounds
2-Methoxyethyl 4-((4-((2-cyanoethyl)(2-hydroxyethyl)amino)phenyl)azo)-3-nitrobenzoate: shares similarities with other azo compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
85136-56-7 |
|---|---|
分子式 |
C21H23N5O6 |
分子量 |
441.4 g/mol |
IUPAC名 |
2-methoxyethyl 4-[[4-[2-cyanoethyl(2-hydroxyethyl)amino]phenyl]diazenyl]-3-nitrobenzoate |
InChI |
InChI=1S/C21H23N5O6/c1-31-13-14-32-21(28)16-3-8-19(20(15-16)26(29)30)24-23-17-4-6-18(7-5-17)25(11-12-27)10-2-9-22/h3-8,15,27H,2,10-14H2,1H3 |
InChIキー |
YWCAZPNMWLSMTF-UHFFFAOYSA-N |
正規SMILES |
COCCOC(=O)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)N(CCC#N)CCO)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



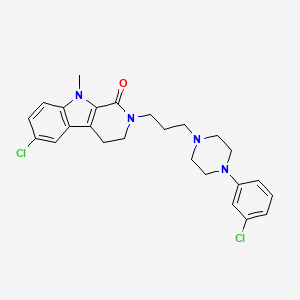

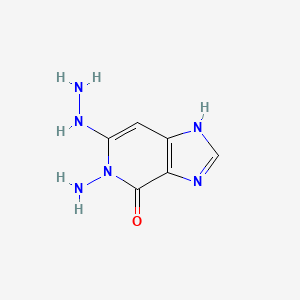

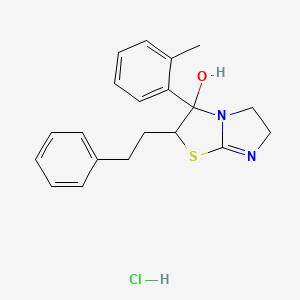
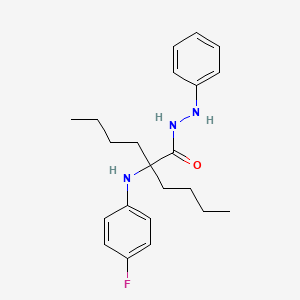

![5-[(2-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine](/img/structure/B12707963.png)
